molecular formula C14H11ClF3NO B3024731 1-(2-Chloro-5-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 327085-05-2

1-(2-Chloro-5-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B3024731
CAS RN: 327085-05-2
M. Wt: 301.69 g/mol
InChI Key: LSPYILGYUXGISH-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloro-5-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also seems to have a trifluoromethyl group and a chloro group attached to a phenyl ring .

Scientific Research Applications

Synthesis and Characterization

A study by Hu et al. (2010) presented the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, using the Vilsmeier-Haack reagent. The structures of these compounds were confirmed through various spectroscopic methods, including 1H-NMR and 13C-NMR, with one of the intermediates further investigated by X-ray crystallography Hu et al., 2010.

Molecular Structure Analysis

Xu and Shi (2011) focused on the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound related to 1-(2-Chloro-5-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Their study, using X-ray diffraction, revealed insights into the molecular arrangement, highlighting how the aldehydic fragment aligns with the pyrazole ring Xu & Shi, 2011.

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound. If it’s intended for use as a drug, its mechanism of action would depend on its structure and the target it interacts with .

Future Directions

The future directions for this compound could involve further studies to determine its physical and chemical properties, potential uses, and safety profile. If it shows promising properties, it could be synthesized and tested in various applications .

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-5-10(7-20)9(2)19(8)13-6-11(14(16,17)18)3-4-12(13)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPYILGYUXGISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366423
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

327085-05-2
Record name 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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